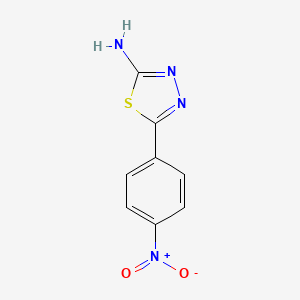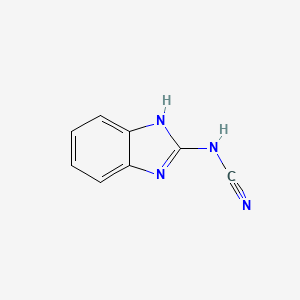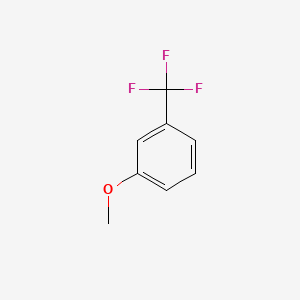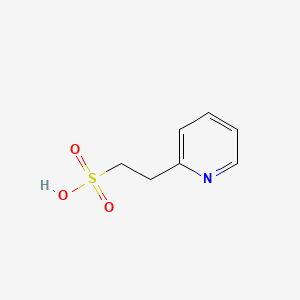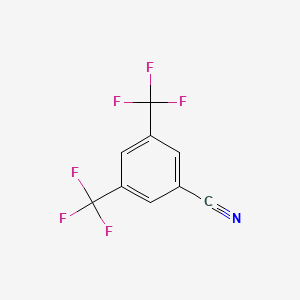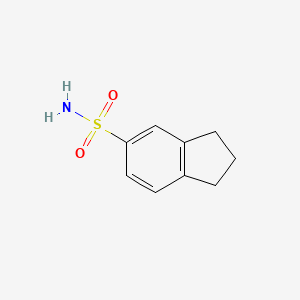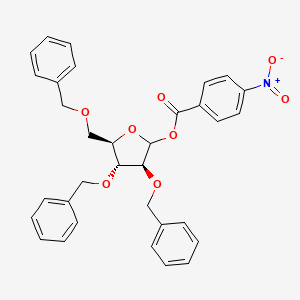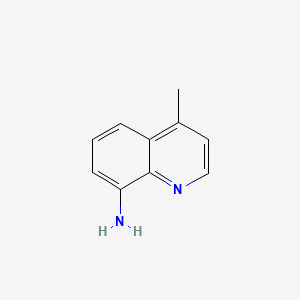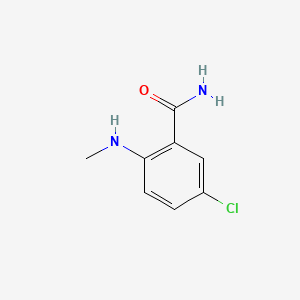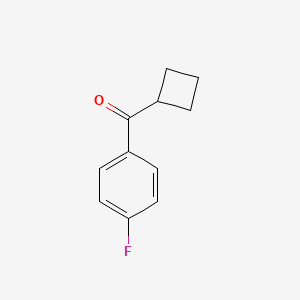
2,3,5,6-四氟对二甲苯
描述
Synthesis Analysis
The synthesis of derivatives of 2,3,5,6-tetrafluoro-p-xylene has been explored in the literature. One study presents a general synthetic access to 2,3,5,6-tetrafluoro-p-phenylenebis(phosphanes), which are compounds that incorporate an electron-deficient aryl moiety and are useful for creating linear phosphorus-based conjugated systems . Another study describes the synthesis of 2,3,5-trinitro-p-xylene by nitration, which is a process that introduces nitro groups into the aromatic ring . Additionally, a novel synthesis method for 2,3,5,6-tetrafluoro-4-trifluoromethylphenol is reported, which involves the thermal decomposition of a t-butoxy derivative .
Molecular Structure Analysis
The molecular structure of 2,3,5,6-tetrafluoro-p-xylene derivatives has been characterized using various spectroscopic methods and X-ray crystallography. The study on 2,3,5,6-tetrafluoro-p-phenylenebis(phosphanes) provides insights into the electron-poor nature of the linker and its potential applications . The structural characterization of 2,3,5-trinitro-p-xylene reveals that it belongs to the monoclinic system with specific unit cell parameters, and its molecular structure has been calculated using theoretical methods .
Chemical Reactions Analysis
The chemical reactivity of 2,3,5,6-tetrafluoro-p-xylene derivatives is influenced by the presence of fluorine atoms and the introduction of other functional groups. The nitration of p-xylene to form 2,3,5-trinitro-p-xylene is an example of a chemical reaction that significantly changes the compound's properties . The thermal decomposition of t-butoxy and t-butyl derivatives to form heptafluoro-p-cresol and related compounds is another reaction that demonstrates the potential for creating new polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,5,6-tetrafluoro-p-xylene derivatives are diverse due to the influence of fluorine atoms and the specific functional groups attached to the aromatic ring. The study on ionic liquid microemulsions with p-xylene indicates that the interaction between electronegative oxygen atoms and electropositive imidazolium rings may drive the solubilization of the ionic liquid into the core of surfactant aggregates . The thermal decomposition process of 2,3,5-trinitro-p-xylene has been studied using DSC and TG-DTG techniques, providing insights into its stability and decomposition pathways . The polymerization of heptafluoro-p-cresol into poly-p-oxyperfluorobenzylene suggests that the introduction of fluorine atoms can lead to the formation of polymers with unique properties .
科学研究应用
电子
2,3,5,6-四氟对二甲苯由于其优异的介电性能,在电子行业得到广泛应用。 它用于合成诸如聚(2,3,5,6-四氟苯乙烯)之类的材料,这些材料对于制造高性能有机半导体至关重要 .
制药
在药物研究中,该化合物用作合成各种氟化有机分子的前体。 其衍生物经常因其潜在的药理特性而被探索,包括作为药物开发的构建模块 .
材料科学
该化合物对恶劣化学品的耐受性使其成为材料科学中宝贵的组成部分。 它用于制造氟化共价有机聚合物(F-COP),这些聚合物在制造具有特定性能(如增强强度或化学抗性)的先进材料方面具有应用 .
化学合成
2,3,5,6-四氟对二甲苯是合成复杂有机化合物的主要成分。 它在创建需要高水平氟化的中间体方面特别有用,这可以导致开发具有独特性能的新化学实体 .
环境科学
该化合物在环境科学中发挥作用,作为合成用于污染控制和修复工作中的试剂的合成过程的一部分。 其氟化衍生物因其从环境中去除或检测全氟化化合物 (PFC) 的能力而受到研究 .
分析化学
在分析化学中,2,3,5,6-四氟对二甲苯用作各种分析方法中的标准品或试剂。 其稳定且独特的质谱使其适合用作质谱中的参考化合物 .
储能
储能解决方案的研究利用该化合物开发用于电池和电容器的新材料。 其结构特性有助于储能装置的稳定性和效率 .
纳米技术
2,3,5,6-四氟对二甲苯的独特性能在纳米技术中用于创建纳米级材料。 这些材料旨在具有特定的功能,例如靶向药物递送或增强的电导率 .
属性
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKPBYPUIPVYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220572 | |
| Record name | 2,3,5,6-Tetrafluoro-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
703-87-7 | |
| Record name | 2,3,5,6-Tetrafluoro-p-xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5,6-Tetrafluoro-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dimethyltetrafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the corrected melting point of 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene in the synthesis of Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV)?
A1: The accurate melting point of 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene, a key precursor to PTFPV, is crucial for its synthesis and purification. A study found the actual melting point to be 126°C, significantly different from the previously reported 68-70°C []. This discrepancy highlights the importance of accurate characterization for successful polymer synthesis. The study successfully synthesized PTFPV using the bromine precursor route (BPR) with the purified precursor, demonstrating its effectiveness as an emitting material for LEDs in the green-blue region [].
Q2: How does the structure of 2,3,5,6-Tetrafluoro-p-xylene lend itself to the development of new materials?
A2: The unique structure of 2,3,5,6-Tetrafluoro-p-xylene, with its symmetrical arrangement of fluorine atoms, makes it a valuable building block for various applications. For instance, it serves as a precursor to 2,3,5,6-tetrafluoro -p- xylene diol, a key intermediate in the synthesis of pyrethroid compounds like Tefluthrin []. The fluorine atoms influence the molecule's reactivity and electronic properties, opening possibilities for designing novel polymers and other materials.
Q3: What spectroscopic techniques are useful for characterizing 2,3,5,6-Tetrafluoro-p-xylene and its derivatives?
A3: Several spectroscopic techniques are employed to characterize 2,3,5,6-Tetrafluoro-p-xylene and its derivatives. These include:
- GC/MS (Gas Chromatography/Mass Spectrometry): This technique separates and identifies different components in a sample, providing information about their molecular weight and fragmentation patterns [].
- HPLC (High-Performance Liquid Chromatography): HPLC is used to separate, identify, and quantify components in a mixture, particularly useful for analyzing the purity of synthesized compounds [].
- FTIR (Fourier Transform Infrared Spectroscopy): FTIR helps identify functional groups present in the molecule by analyzing the absorption of infrared radiation by chemical bonds [].
- 1H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): This technique provides information about the number and type of hydrogen atoms in a molecule, revealing details about its structure and connectivity [].
- X-ray diffraction: This method provides a detailed three-dimensional structure of crystalline solids, offering definitive confirmation of molecular structure [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


